

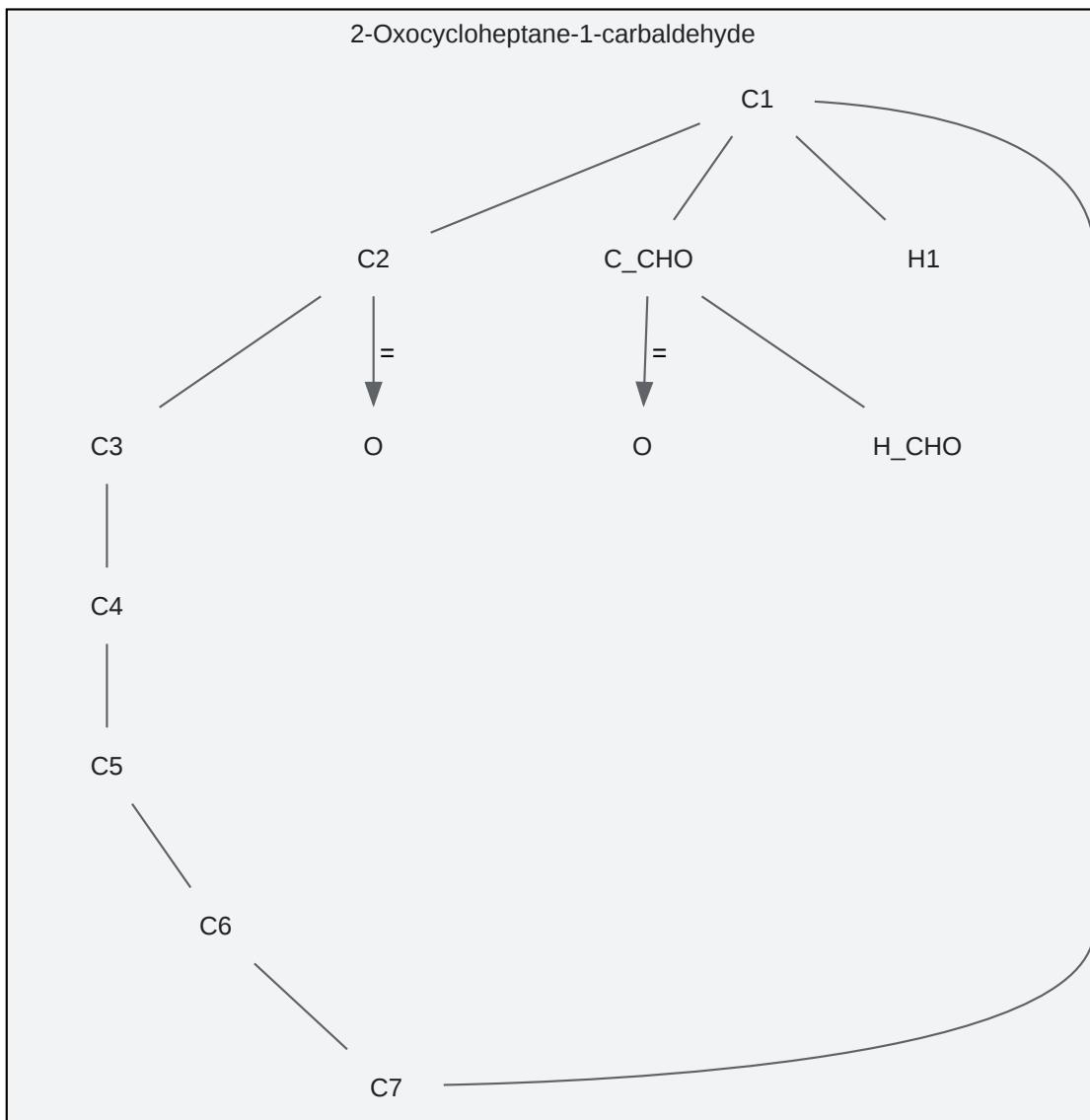
¹H and ¹³C NMR Spectral Assignment Guide: 2-Oxocycloheptane-1-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Oxocycloheptane-1-carbaldehyde

Cat. No.: B173652


[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, predicted assignment of the ¹H and ¹³C NMR spectra for **2-oxocycloheptane-1-carbaldehyde**. Due to the absence of publicly available experimental spectra for this specific compound, this analysis is based on established chemical shift principles and comparative data from structurally analogous compounds, including 2-oxocyclohexane-1-carbaldehyde and various cycloheptanone derivatives.

Predicted NMR Data for 2-Oxocycloheptane-1-carbaldehyde

The chemical structure and numbering scheme for **2-oxocycloheptane-1-carbaldehyde** are presented below. The predicted ¹H and ¹³C NMR chemical shifts are summarized in the subsequent tables. These predictions are derived from the influence of the electron-withdrawing aldehyde and ketone functional groups on the cycloheptane ring.

[Click to download full resolution via product page](#)

Caption: Molecular structure of **2-Oxocycloheptane-1-carbaldehyde** with atom numbering.

Table 1: Predicted ^1H NMR Chemical Shifts for **2-Oxocycloheptane-1-carbaldehyde**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
H-CHO	9.5 - 9.8	s	-
H-1	3.5 - 3.8	t	~ 5
H-3	2.4 - 2.7	m	-
H-7	2.2 - 2.5	m	-
H-4, H-5, H-6	1.5 - 2.0	m	-

Table 2: Predicted ^{13}C NMR Chemical Shifts for **2-Oxocycloheptane-1-carbaldehyde**

Carbon	Predicted Chemical Shift (δ , ppm)
C=O (Ketone, C-2)	205 - 215
CHO (Aldehyde)	195 - 205
C-1	55 - 65
C-7	40 - 45
C-3	30 - 35
C-4, C-5, C-6	20 - 30

Comparative Analysis with Structurally Similar Compounds

The predicted chemical shifts are benchmarked against known data for related structures to provide a robust estimation.

- 2-Oxocyclohexane-1-carbaldehyde: As a six-membered ring analogue, it provides a close comparison. The aldehyde proton in this compound typically appears around 9.7 ppm, and the α -proton (H-1) is found in the 3.6-3.9 ppm region. The ketone carbonyl carbon resonates near 208 ppm, and the aldehyde carbonyl carbon is around 202 ppm.[1][2][3]

- Cycloheptanone: This compound helps in assigning the chemical shifts for the cycloheptane ring carbons and protons distant from the aldehyde group.[4][5] The α -protons to the ketone (positions 2 and 7 in cycloheptanone) appear around 2.5 ppm, while the other ring protons are found between 1.5 and 1.9 ppm. The carbonyl carbon of cycloheptanone resonates at approximately 213 ppm.[5]

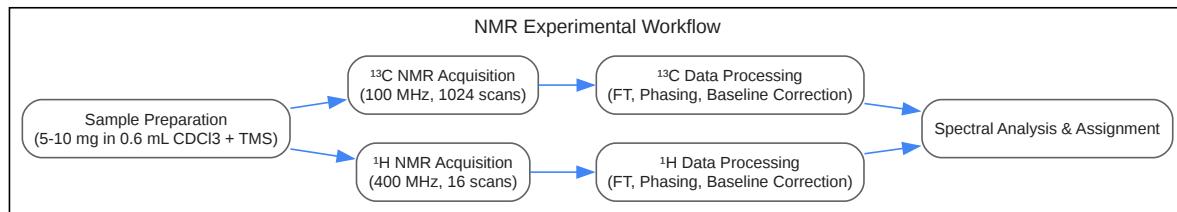
The presence of the aldehyde group at C-1 in **2-oxocycloheptane-1-carbaldehyde** is expected to deshield the adjacent methine proton (H-1) significantly, shifting it downfield as predicted. Similarly, the C-1 carbon is shifted downfield due to the direct attachment of two electron-withdrawing groups.

Experimental Protocols

A standard protocol for acquiring high-resolution ^1H and ^{13}C NMR spectra for a small organic molecule like **2-oxocycloheptane-1-carbaldehyde** is outlined below.

Sample Preparation:

- Weigh approximately 5-10 mg of the purified compound.
- Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or Acetone- d_6) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).


^1H NMR Spectroscopy:

- Instrument: A 400 MHz or higher field NMR spectrometer.
- Pulse Sequence: A standard single-pulse sequence.
- Acquisition Parameters:
 - Spectral Width: 12-16 ppm
 - Acquisition Time: 2-4 seconds

- Relaxation Delay: 1-5 seconds
- Number of Scans: 8-16 (can be increased for dilute samples)
- Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

¹³C NMR Spectroscopy:

- Instrument: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).
- Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 or zgdc).
- Acquisition Parameters:
 - Spectral Width: 220-250 ppm
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 128-1024 (or more, as ¹³C has a low natural abundance).[6]
- Processing: Apply a Fourier transform, phase correction, and baseline correction. An exponential line broadening of 1-2 Hz is often applied to improve the signal-to-noise ratio.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

This guide provides a foundational understanding of the expected ^1H and ^{13}C NMR spectra of **2-oxocycloheptane-1-carbaldehyde**. Experimental verification is essential to confirm these predicted assignments. The provided protocols offer a standardized approach for obtaining high-quality NMR data for this and similar molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Oxocyclohexanecarbaldehyde | 1193-63-1 | Benchchem [benchchem.com]
- 2. 2-Oxocyclohexanecarbaldehyde | C7H10O2 | CID 12197585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-oxocyclohexane-1-carbaldehyde | 1193-63-1; 53983-62-3; 823-45-0 | Buy Now [molport.com]
- 4. Cycloheptanone(502-42-1) ^1H NMR [m.chemicalbook.com]
- 5. Cycloheptanone | C7H12O | CID 10400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Spectroscopy ^{13}C NMR and ^1H NMR - Mesbah Energy [irisotope.com]
- To cite this document: BenchChem. [^1H and ^{13}C NMR Spectral Assignment Guide: 2-Oxocycloheptane-1-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b173652#h-nmr-and-c-nmr-assignment-for-2-oxocycloheptane-1-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com